molecular formula C21H21F3N2O5 B611539 t-TUCB

t-TUCB

Cat. No.: B611539
M. Wt: 438.4 g/mol
InChI Key: XDVFKCZZXOGEMN-UHFFFAOYSA-N
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Description

trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid: (t-TUCB) is a potent inhibitor of soluble epoxide hydrolase (sEH). This compound has garnered significant attention due to its anti-inflammatory and antinociceptive properties. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea and trifluoromethoxy groups. It can also participate in hydrogen bonding and other non-covalent interactions .

Common Reagents and Conditions: Common reagents used in the reactions involving trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid include organic solvents like DMSO, catalysts, and bases to facilitate the substitution reactions. The reaction conditions often involve moderate temperatures and controlled pH levels .

Major Products: The major products formed from the reactions of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the urea and trifluoromethoxy groups while introducing new functional groups or modifying existing ones .

Scientific Research Applications

Brown Adipogenesis

Research indicates that t-TUCB plays a significant role in promoting brown adipogenesis, which is crucial for energy expenditure and combating obesity. In a study conducted on murine models, this compound was shown to significantly increase the expression of key genes involved in brown fat differentiation, including Ucp1 and Pgc-1α, as well as proteins such as UCP1 and PGC-1α, thereby enhancing mitochondrial respiration and lipid metabolism .

Key Findings:

  • Increased Gene Expression: this compound treatment elevated mRNA levels of brown adipocyte markers.
  • Enhanced Mitochondrial Activity: It increased oxygen consumption rates in treated cells, indicating improved mitochondrial function.

Lipid Metabolism

This compound has been shown to decrease serum triglycerides in diet-induced obese mice when delivered via mini osmotic pumps. This effect is attributed to the upregulation of lipid metabolic genes in the interscapular brown adipose tissue (iBAT), suggesting its potential utility in managing dyslipidemia associated with obesity .

Table 1: Effects of this compound on Lipid Metabolism Genes

GeneEffect of this compound Treatment
Ucp1Increased
Pgc-1αIncreased
AtglIncreased
HslIncreased

Myocardial Ischemic Injury

This compound has demonstrated cardioprotective properties against isoproterenol-induced myocardial ischemic injury in rat models. The compound significantly prevented increases in heart weight and serum biomarkers such as CK-MB and LDH, which are indicative of cardiac damage .

Key Findings:

  • Reduction in Cardiac Injury Markers: Significant decreases in CK-MB and LDH levels were observed with this compound pretreatment.
  • Dose-Dependent Effects: The protective effects were noted at doses of 10 and 30 mg/kg.

Liver Fibrosis

In addition to its cardiovascular benefits, this compound has been shown to alleviate liver fibrosis and portal hypertension by attenuating inflammatory responses and oxidative stress . This suggests its potential application in treating liver-related diseases.

Anti-Cancer Potential

Recent studies have explored the anti-cancer properties of this compound through its inhibition of sEH, which may lead to reduced tumor growth rates. The compound's modulation of inflammatory pathways could potentially enhance the efficacy of existing cancer therapies .

Case Study:
In vitro studies indicated that this compound reduced proliferation rates in various cancer cell lines, highlighting its potential as an adjunct therapy in oncology.

Mechanism of Action

The primary mechanism of action of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the conversion of epoxides to diols, which are less active. By inhibiting this enzyme, trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid stabilizes bioactive epoxy fatty acids, leading to various therapeutic effects such as anti-inflammatory and cardioprotective actions .

Comparison with Similar Compounds

trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is compared with other soluble epoxide hydrolase inhibitors such as:

  • Triclocarban (TCC)
  • 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)
  • 1,3-Bis(4-methoxybenzyl) urea (MMU)

Uniqueness: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is unique due to its potent inhibitory activity and specific structural features, such as the trifluoromethoxy group, which contribute to its high binding affinity and selectivity for soluble epoxide hydrolase .

Biological Activity

t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), with significant implications for various biological activities, particularly in cardiovascular health and metabolic processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions as an sEH inhibitor , exhibiting an IC50 value of 0.9 nM . This inhibition enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes nitric oxide (NO) release, leading to various physiological effects including anti-inflammatory and antinociceptive properties .

Key Biological Activities

  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by suppressing the activation of hepatic stellate cells (HSCs) and reducing hepatic fibrosis through the inhibition of the NF-κB/IκBα signaling pathway .
  • Cardioprotective Effects : Research has shown that this compound offers cardioprotective benefits in models of myocardial injury. It reduces myocardial infarct size and improves cardiac function following ischemic events .
  • Metabolic Regulation : this compound promotes brown adipogenesis, enhancing mitochondrial activity and lipid metabolism genes in adipose tissues. This effect is particularly relevant in obesity models, where it lowers serum triglycerides without significantly altering body weight or glucose metabolism .

Cardioprotective Activity

A study involving male Wistar rats evaluated the cardioprotective effects of this compound administered at varying doses (3, 10, and 30 mg/kg). The results indicated significant improvements in cardiac parameters post-isoproterenol (ISO) administration:

GroupsQTc interval (s)ST height (mV)CK-MB (IU/L)LDH (U/L)
Normal0.147±0.0150.036±0.03276.14±13.38699.2±55.8
Control0.206±0.008 *−0.157±0.032 *163.90±15.50 *1612.1±215.7 *
This compound (3 mg/kg)0.191±0.009 †0.015±0.002 †116.70±17.681318.2±179.6
This compound (10 mg/kg)0.164±0.006 †0.050±0.021 †96.29±12.11 †874.4±97.8 †
This compound (30 mg/kg)0.163±0.010 †−0.013±0.021 †98.71±14.07 †968.6±144.3 †

*Values represent mean ± SEM; n=6 per group; *p < 0.05 vs Normal.

Effects on Lipid Metabolism

Another study assessed the impact of this compound on lipid metabolism in diet-induced obese mice:

GroupsSerum Triglycerides (mg/dL)
ControlHigh
This compoundSignificantly reduced

This indicates that this compound effectively lowers serum triglycerides, suggesting its potential role in managing metabolic disorders .

Q & A

Basic Research Questions

Q. What is the mechanism of action of t-TUCB as a soluble epoxide hydrolase (sEH) inhibitor, and how does it influence experimental outcomes in metabolic studies?

this compound inhibits sEH, an enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs), leading to elevated EpFA levels. This mechanism reduces inflammation and pain by modulating pathways such as eNOS phosphorylation and PPARγ activation. In metabolic studies, this results in improved brown adipogenesis, reduced triglycerides, and anti-fibrotic effects .

Q. What are the recommended concentration ranges for this compound in in vitro studies, and how do these concentrations affect cell viability and gene expression?

Typical in vitro concentrations range from 5–20 μM. At 5 μM, this compound enhances UCP1, PGC-1α, and PPARγ gene expression without significant cytotoxicity. Higher concentrations (e.g., 20 μM) reduce cell viability by ~30%, necessitating viability assays (e.g., MTT) to validate experimental conditions .

Q. Which experimental models are most commonly used to evaluate the anti-nociceptive effects of this compound, and what are the key parameters measured?

The LPS-induced synovitis model in horses is widely used due to its translational relevance to inflammatory pain. Key parameters include lameness scores, tactile hypersensitivity, synovial fluid leukocyte counts, and plasma pharmacokinetics (e.g., terminal half-life, clearance) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro gene upregulation by this compound and inconsistent anti-inflammatory outcomes in in vivo models?

While this compound upregulates anti-inflammatory genes (e.g., UCP1) in vitro , its in vivo anti-inflammatory efficacy may be context-dependent. Methodological adjustments include:

  • Measuring tissue-specific EpFA levels via LC-MS/MS to confirm target engagement .
  • Combining cytokine profiling (e.g., IL-6, TNF-α) with histopathology to assess localized vs. systemic effects .

Q. What pharmacokinetic parameters should be prioritized when optimizing this compound dosing in large animal models, and how do these parameters vary with dosage?

Key parameters include:

  • Terminal half-life : Increases with higher doses (e.g., 0.1 mg/kg vs. 1 mg/kg in horses) .
  • Volume of distribution : Dose-dependent decreases suggest saturable tissue binding .
  • Synovial fluid penetration : At 1 mg/kg, synovial fluid concentrations exceed plasma levels, critical for joint-targeted studies .

Q. What computational strategies are effective in designing new sEH inhibitors with improved bioavailability compared to this compound?

Strategies include:

  • Docking simulations : Prioritize compounds with lower XLogP scores (<5) to enhance solubility .
  • ADMET profiling : Use tools like FILTER to predict aggregation risks and metabolic stability .
  • Comparative pharmacophore modeling : Retain urea and cyclohexyloxy motifs critical for sEH binding .

Q. How does the choice of genetic models (e.g., sEH null mice) influence the interpretation of this compound’s therapeutic effects in hepatic fibrosis studies?

In sEH null mice, this compound’s effects on ER stress and fibrosis are attenuated, confirming sEH-dependent mechanisms. To validate specificity:

  • Co-administer this compound with sEH activators in wild-type models.
  • Compare outcomes across species (e.g., rodents vs. horses) to identify conserved pathways .

Q. Methodological Notes

  • Dosing Preparation : Dissolve this compound in DMSO (solubility: 43.84 mg/mL) and sterilize via 0.2 µm filtration .
  • Data Analysis : Use non-compartmental pharmacokinetic models (e.g., Phoenix WinNonlin) for AUC and clearance calculations .
  • Control Groups : Include vehicle controls (DMSO) to account for solvent effects on cell viability or inflammation .

Properties

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVFKCZZXOGEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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